molecular formula C9H6Cl2O B8772797 3-(4-Chlorophenyl)acryloyl chloride

3-(4-Chlorophenyl)acryloyl chloride

Cat. No. B8772797
M. Wt: 201.05 g/mol
InChI Key: ZFOVCSTVYYYRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)acryloyl chloride is a useful research compound. Its molecular formula is C9H6Cl2O and its molecular weight is 201.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H6Cl2O

Molecular Weight

201.05 g/mol

IUPAC Name

3-(4-chlorophenyl)prop-2-enoyl chloride

InChI

InChI=1S/C9H6Cl2O/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H

InChI Key

ZFOVCSTVYYYRSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

100 ml of benzene was added to 18.3 grams of p-chlorocinnamic acid. 12 ml of thionyl chloride was added dropwise slowly thereto at ambient temperature. The temperature was elevated to 80° C. and the heating was continued until foaming ceased. Benzene and thionyl chloride were distilled off and the residue was dried thoroughly under reduced pressure.
Quantity
12 mL
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reactant
Reaction Step One
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18.3 g
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reactant
Reaction Step Two
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100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-(4-chloro-phenyl)-acryloyl chloride was prepared as follows: To a stirred suspension of 4-chloro-trans-cinnamic acid (2.51 g, 13.77 mmol) in benzene was added thionyl chloride (1.1 mL, 15.14 mmol) and a catalytic amount of DMAP. The reaction mixture was heated at reflux for 1.5 h. The volatile materials were removed under reduced pressure. The white residue was dissolved in Et2O and concentrated again under reduced pressure, to give 3-(4-chloro-phenyl)-acryloyl chloride (2.78 g, quantitative) as a white solid: 1H NMR (CDCl3) δ 7.81 (d, 1H, J=15.6 Hz), 7.54 (d, 2H, J=8.6 Hz), 7.44 (d, 2H, J=8.6 Hz), 6.65 (d, 1H, J=15.6 Hz).
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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